molecular formula C15H11ClFNO3S B2526947 3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one CAS No. 1394802-87-9

3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one

Cat. No. B2526947
CAS RN: 1394802-87-9
M. Wt: 339.77
InChI Key: HPVNSFWKTVBFCR-UHFFFAOYSA-N
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Description

The compound "3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities and potential applications in various fields such as optoelectronics. Chalcones typically consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar chalcone derivatives, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of chalcone derivatives often involves the Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound. In the first paper, a novel chalcone derivative was synthesized using this method, which suggests that a similar approach could potentially be applied to synthesize the compound of interest . The reaction conditions and the specific reagents used in the synthesis would need to be tailored to the functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of chalcone derivatives can be studied using X-ray crystallography, as demonstrated in the first paper . Additionally, computational methods such as density functional theory (DFT) can be employed to predict the molecular geometry, vibrational modes, and other properties. These studies can provide valuable information about the stability and conformation of the molecule, as well as its electronic structure, which includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) gap.

Chemical Reactions Analysis

Chalcone derivatives can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. The local reactivity descriptors calculated in the first paper can help identify chemically reactive sites in the molecule, which could be useful in predicting the reactivity of the compound of interest . The presence of substituents such as chloro, fluoro, and methanesulfonyl groups can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives, such as their spectroscopic characteristics, nonlinear optical properties, and thermodynamic properties, can be investigated using both experimental and theoretical methods. The second paper provides an example of how computational studies can predict the electronic, optical, and nonlinear optical properties of a chalcone derivative . These properties are crucial for potential applications in optoelectronic devices. The high second and third harmonic generation values reported for the compound in the second paper indicate that the compound of interest may also exhibit significant nonlinear optical behavior .

Scientific Research Applications

Molecular Structure and Synthesis

Studies on the molecular structure and synthesis processes provide a foundation for understanding the unique characteristics and potential applications of similar compounds. For example, research on the synthesis and characterization of various analogs and derivatives highlights methods for creating compounds with specific properties, such as enhanced fluorescence or improved solubility. Compounds with sulfone groups and pyridine moieties have been synthesized and analyzed for their structural features, including the influence of different substituents on their molecular conformations and interactions. These insights are crucial for designing compounds with targeted applications in materials science and pharmaceuticals (Percino et al., 2016).

Photophysical Properties

The photophysical properties of compounds similar to "3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one" have been studied, revealing potential applications in optoelectronic devices. Research on dibranched chromophores, for instance, examines how variations in molecular structure affect their optical and electrooptic responses. These properties are essential for the development of materials used in light-emitting diodes, solar cells, and optical data storage (Facchetti et al., 2006).

Chemical Reactivity

Understanding the chemical reactivity of compounds containing pyridine and sulfone groups is vital for applications in synthetic chemistry and drug development. Studies on the addition reactions of methanesulfenyl fluoride to unsaturated substrates, for example, provide insights into the electrophilic properties of similar compounds. This research is relevant for designing synthetic pathways to create new molecules with potential therapeutic applications (Haufe et al., 1988).

Antimicrobial Activity

Research on the antimicrobial activity of pyridine analogs demonstrates the potential of such compounds in combating bacterial and fungal infections. Characterization and evaluation of new pyridine analogs for their inhibitory activity against various microbes suggest applications in developing new antimicrobials (Patel & Patel, 2012).

properties

IUPAC Name

3-(6-chloropyridin-3-yl)-1-(3-fluoro-4-methylsulfonylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3S/c1-22(20,21)14-6-4-11(8-12(14)17)13(19)5-2-10-3-7-15(16)18-9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVNSFWKTVBFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)C=CC2=CN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one

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